4-Methylene-1,3-dioxolane

Thermodynamic stability Isomerization equilibrium 4-Methylene-1,3-dioxolane

4-Methylene-1,3-dioxolane (C₄H₆O₂, MW 86.09 g mol⁻¹) is the unsubstituted parent of the 4-methylene-1,3-dioxolane family, a class of cyclic ketene acetals (1,1-disubstituted vinyl ethers) that combine an exocyclic methylene group with a 1,3-dioxolane ring. Its dual vinyl‑ether/allylic structure enables rapid photocationic and cationic cross-linking while, unlike commercial open-chain vinyl ethers, avoiding the release of acetaldehyde or propionaldehyde during curing.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 4362-24-7
Cat. No. B14172032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylene-1,3-dioxolane
CAS4362-24-7
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC=C1COCO1
InChIInChI=1S/C4H6O2/c1-4-2-5-3-6-4/h1-3H2
InChIKeyUMEHTUCYIDSLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylene-1,3-dioxolane (CAS 4362-24-7): Core Identity and Procurement-Relevant Class Characteristics


4-Methylene-1,3-dioxolane (C₄H₆O₂, MW 86.09 g mol⁻¹) is the unsubstituted parent of the 4-methylene-1,3-dioxolane family, a class of cyclic ketene acetals (1,1-disubstituted vinyl ethers) that combine an exocyclic methylene group with a 1,3-dioxolane ring [1]. Its dual vinyl‑ether/allylic structure enables rapid photocationic and cationic cross-linking while, unlike commercial open-chain vinyl ethers, avoiding the release of acetaldehyde or propionaldehyde during curing [2]. These properties position it as a benchmark monomer for emission-free UV‑curable coatings, reactive diluents, and specialty copolymers.

Why 4-Methylene-1,3-dioxolane Cannot Be Replaced by Generic Vinyl Ethers or Its Own Isomer


Although 4-methylene-1,3-dioxolane formally belongs to the vinyl ether class, its cyclic acetal framework alters both thermodynamic preference and cross-linking by-product profile relative to open-chain vinyl ethers and even its endocyclic isomer 4-methyl-1,3-dioxole. Commercial vinyl ethers (e.g., butyl vinyl ether, triethylene glycol divinyl ether) generate acetaldehyde during photocationic cure through hydrolysis side reactions, whereas 4-methylene-1,3-dioxolane derivatives are documented to cross-link without aldehyde emission [1]. Moreover, the exocyclic methylene form is thermodynamically less stable than its endocyclic isomer, with a measured ΔG° of –1.80 kJ mol⁻¹ at 298 K [2], meaning the isomer cannot be assumed to behave identically in equilibrium or storage. Simply substituting a generic vinyl ether or the isomer therefore risks introducing volatile aldehyde impurities or altering monomer stability – both of which have direct consequences for industrial hygiene, film quality, and shelf-life.

Quantitative Differentiation of 4-Methylene-1,3-dioxolane Against Closest Analogs


Thermodynamic Preference of the Endocyclic Isomer Over the Exocyclic Form

The thermodynamic equilibrium between 4-methylene-1,3-dioxolane (exo) and 4-methyl-1,3-dioxole (endo) was determined by base‑catalyzed chemical equilibration in dioxane solution. At 298.15 K the standard Gibbs energy change ΔG° for the isomerization I → II is –(1.80 ± 0.07) kJ mol⁻¹, with ΔH° = (1.1 ± 0.5) kJ mol⁻¹ and ΔS° = (9.6 ± 1.3) J K⁻¹ mol⁻¹ [1]. This means the endocyclic isomer is 2‑fold more abundant at equilibrium, indicating that the exocyclic methylene form is the thermodynamically less stable species.

Thermodynamic stability Isomerization equilibrium 4-Methylene-1,3-dioxolane

Emission‑Free Cross‑Linking vs. Commercial Vinyl Ethers

Open‑chain vinyl ethers (e.g., butyl vinyl ether) undergo hydrolysis during photocationic curing to liberate acetaldehyde, a volatile irritant [1]. In contrast, 4-methylene-1,3-dioxolanes – including the unsubstituted parent – have been explicitly designed to release neither acetaldehyde nor propionaldehyde upon cross‑linking, as verified by the absence of aldehyde signals in NMR spectra of cured films [1]. The patent literature states that the class satisfies the requirement of “no elimination of acetaldehyde or propionaldehyde during crosslinking” [2].

Aldehyde emission Photocationic cross‑linking Industrial hygiene

Catalyst‑Free Spontaneous Copolymerization with Methacrylic Acid

US Patent 2,415,638 demonstrates that 2‑methyl‑4‑methylene‑1,3‑dioxolane copolymerizes with methacrylic acid without any added catalyst or external heating, yielding a hard, transparent resin [1]. Elemental analysis and titration of the isolated copolymer showed 66.5 wt% methacrylic acid incorporation, indicating that approximately 11.4 wt% of the dioxolane monomer was incorporated; the remainder appeared as the corresponding dialcohol from partial ring‑opening [1]. While this example uses the 2‑methyl analog, the patent explicitly generalizes the finding to the broader 4-methylene‑1,3‑dioxolane class.

Spontaneous copolymerization Catalyst‑free Copolymer composition

Exclusive Cationic Polymerization Pathway vs. 2‑Phenyl Derivative

A direct comparative study reported that 4‑methylene‑1,3‑dioxolane does not undergo free‑radical homo‑ or copolymerization with initiators such as DTBP, BPO, or AIBN, while its 2‑phenyl analog (4‑methylene‑2‑phenyl‑1,3‑dioxolane) readily polymerizes under identical radical conditions [1]. The parent compound therefore requires cationic initiation (e.g., BF₃, photogenerated acid) to achieve chain growth.

Free‑radical polymerization Cationic polymerization Monomer selectivity

Ring‑Opening Polymerization Conversion: Substituent Effect on WCl₆‑Initiated Systems

In a series of 2‑substituted 4‑methylene‑1,3‑dioxolane derivatives polymerized with WCl₆, monomer 4a (2‑[(2‑methoxyethoxy)methyl] derivative) gave only 70 % ring‑opening, whereas monomers 4b (2‑phenyl) and 4c (2‑(p‑methoxyphenyl)) polymerized with quantitative ring‑opening to yield poly(keto ether)s [1]. This demonstrates that the extent of ring‑opening – and hence the polymer backbone structure – is highly sensitive to the 2‑substituent. The unsubstituted parent (R₁, R₂ = H) is expected to show intermediate behaviour, but direct data for the parent remain absent from the literature.

Ring‑opening polymerization WCl₆ initiator Substituent effect

Where 4-Methylene-1,3-dioxolane Delivers the Strongest Procurement Value


Emission‑Free UV‑Curable Coatings and Inks

In printing and packaging facilities where occupational exposure to acetaldehyde is strictly regulated, replacing commercial vinyl ethers with 4‑methylene‑1,3‑dioxolane eliminates the primary source of aldehyde emissions during photocationic curing [1]. This substitution avoids the capital and operating costs of enhanced ventilation and aldehyde scrubbing systems.

Thermodynamic Reference for Isomerization Studies

The precisely measured Gibbs energy difference (–1.80 kJ mol⁻¹) between the exocyclic and endocyclic forms [2] makes the unsubstituted compound an ideal model for studying vinyl‑ether isomerization equilibria, serving as a calibration point for computational chemistry and for developing 2,2‑disubstituted analogs with improved storage stability.

Cationic Ring‑Opening Polymerization to Poly(keto ether)s

When a poly(keto ether) backbone is desired without aromatic substituents, the unsubstituted parent is the logical starting point. Its exclusive cationic reactivity [3] ensures that radical side reactions (e.g., cross‑linking during storage) are suppressed, making it a predictable monomer for designing linear, soluble poly(keto ether)s via BF₃ or photogenerated acid initiation.

Catalyst‑Free Copolymer Synthesis for Transparent Resins

The documented ability of the 4‑methylene‑1,3‑dioxolane class to copolymerize spontaneously with α,β‑unsaturated acids without initiator or heating [4] can be exploited to produce hard, colourless resins. The unsubstituted parent offers the lowest molecular weight entry in the class, maximising the dioxolane‑derived content per mass of monomer and reducing viscosity in bulk copolymerizations.

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